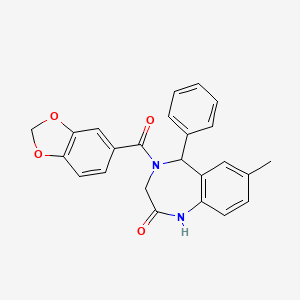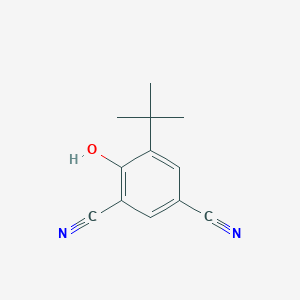![molecular formula C25H23N3O4S B2590270 3-[(2-甲氧苯基)甲基]-N-[(4-甲氧苯基)甲基]-4-氧代-2-硫代亚氨基-1H-喹唑啉-7-甲酰胺 CAS No. 451466-90-3](/img/no-structure.png)
3-[(2-甲氧苯基)甲基]-N-[(4-甲氧苯基)甲基]-4-氧代-2-硫代亚氨基-1H-喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photodynamic Therapy (PDT)
The quinazoline scaffold’s conjugation with photosensitizers opens up exciting possibilities for PDT. When exposed to light, the compound generates reactive oxygen species, selectively damaging cancer cells or pathogens. PDT is non-invasive and has minimal side effects, making it an attractive alternative to traditional therapies.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The final step involves the introduction of the carboxamide group at the 7-position of the quinazoline ring system.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 2-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 2: Synthesis of 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 4-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 3: Synthesis of 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 4: Synthesis of 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 5: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester", "React 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide and 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide with ethyl chloroformate in the presence of sodium hydroxide to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 6: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester with ammonia in ethanol to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS 编号 |
451466-90-3 |
产品名称 |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C25H23N3O4S |
分子量 |
461.54 |
IUPAC 名称 |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33) |
InChI 键 |
BBGUKOLIJKOANS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



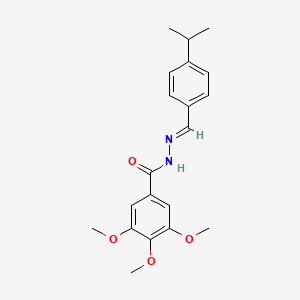
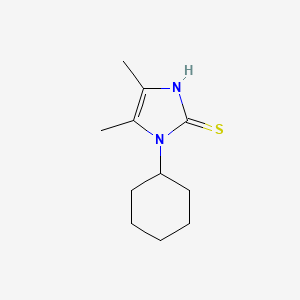
![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
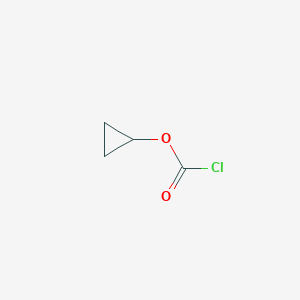
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
